molecular formula C10H18OSi B6276851 3-(trimethylsilyl)spiro[3.3]heptan-1-one CAS No. 2763779-64-0

3-(trimethylsilyl)spiro[3.3]heptan-1-one

Cat. No. B6276851
CAS RN: 2763779-64-0
M. Wt: 182.3
InChI Key:
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Description

3-(Trimethylsilyl)spiro[3.3]heptan-1-one (TMS-1) is an important organic compound that is used in a variety of scientific research applications. It is a silyl ether that is widely used in organic synthesis and is known for its high reactivity and low toxicity. TMS-1 has been found to have a wide range of biochemical and physiological effects, and it is increasingly being used in laboratory experiments to study various biological processes.

Scientific Research Applications

3-(trimethylsilyl)spiro[3.3]heptan-1-one has a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, including peptides, steroids, and other organic molecules. It is also widely used in the synthesis of drugs and pharmaceuticals. In addition, 3-(trimethylsilyl)spiro[3.3]heptan-1-one has been used in the synthesis of polymers and other materials, as well as in the synthesis of catalysts and other reagents.

Mechanism of Action

The mechanism of action of 3-(trimethylsilyl)spiro[3.3]heptan-1-one is not fully understood. It is believed to act as a Lewis acid, which means that it can donate electrons to other molecules. This enables it to form strong bonds with other molecules, including those involved in biochemical and physiological processes.
Biochemical and Physiological Effects
3-(trimethylsilyl)spiro[3.3]heptan-1-one has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cytochrome P450 enzymes. It has also been found to inhibit the production of certain hormones, such as testosterone. In addition, 3-(trimethylsilyl)spiro[3.3]heptan-1-one has been found to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of 3-(trimethylsilyl)spiro[3.3]heptan-1-one in laboratory experiments has a number of advantages. It is highly reactive, which makes it ideal for synthesizing a wide variety of compounds. It is also highly selective, which reduces the risk of unwanted side reactions. In addition, it is non-toxic and has low volatility, making it safe to use in laboratory settings.
However, there are also some limitations to the use of 3-(trimethylsilyl)spiro[3.3]heptan-1-one in laboratory experiments. It is not soluble in water, which can limit its use in certain types of experiments. In addition, it is not very stable and can decompose over time, which can reduce the yield of the desired product.

Future Directions

There are a number of potential future directions for the use of 3-(trimethylsilyl)spiro[3.3]heptan-1-one. It could be used to synthesize new compounds with different biological activities, such as drugs and pharmaceuticals. It could also be used in the synthesis of polymers and other materials. In addition, it could be used to study the mechanism of action of other compounds, such as hormones and enzymes, and to develop new catalysts and reagents. Finally, it could be used to study the biochemical and physiological effects of other compounds, such as drugs and pharmaceuticals.

Synthesis Methods

3-(trimethylsilyl)spiro[3.3]heptan-1-one is synthesized by the reaction of trimethylsilylchloride with 1,3-diethoxy-1,3-dihydro-2H-spiro[3.3]heptan-2-one. This reaction occurs in the presence of a catalytic amount of pyridine, and it is typically carried out at room temperature. The reaction yields the desired product in high yields and is highly selective for the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(trimethylsilyl)spiro[3.3]heptan-1-one can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cyclohexanone", "Trimethylsilyl chloride", "Sodium hydride", "Bromine", "Methylmagnesium bromide", "Acetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of cyclohexanone with trimethylsilyl chloride in the presence of sodium hydride to form 1-trimethylsilyloxycyclohexene.", "Step 2: Bromination of 1-trimethylsilyloxycyclohexene with bromine to form 1-bromo-1-trimethylsilyloxycyclohexane.", "Step 3: Reaction of 1-bromo-1-trimethylsilyloxycyclohexane with methylmagnesium bromide to form 3-(trimethylsilyl)cyclohexanone.", "Step 4: Conversion of 3-(trimethylsilyl)cyclohexanone to 3-(trimethylsilyl)spiro[3.3]heptan-1-one through a two-step process involving reduction with sodium borohydride in the presence of acetic acid followed by acid-catalyzed cyclization.", "Step 5: Purification of the final product through extraction with hydrochloric acid, neutralization with sodium hydroxide, and recrystallization from a mixture of methanol and diethyl ether." ] }

CAS RN

2763779-64-0

Product Name

3-(trimethylsilyl)spiro[3.3]heptan-1-one

Molecular Formula

C10H18OSi

Molecular Weight

182.3

Purity

95

Origin of Product

United States

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